molecular formula C30H24Cl2FeN6O8 B105992 Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, diperchlorate CAS No. 15388-48-4

Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, (OC-6-11)-, diperchlorate

Cat. No.: B105992
CAS No.: 15388-48-4
M. Wt: 723.3 g/mol
InChI Key: JJFYRRXOZJMNFC-UHFFFAOYSA-L
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Description

Iron(2+), tris(2,2'-bipyridine-κN1,κN1')-, (OC-6-11)-, diperchlorate (CAS 15388-48-4, molecular formula C₃₀H₂₄Cl₂FeN₆O₈) is an octahedral coordination complex where Fe²⁺ is chelated by three bidentate 2,2'-bipyridine ligands . The designation "OC-6-11" refers to its octahedral geometry, with a twofold axis passing through the metal center and the midpoint of one bipyridine ligand . This compound is isostructural with Zn(II) and Ru(II) analogues, sharing similar crystallographic packing but differing in metal-specific electronic and redox properties .

Properties

IUPAC Name

iron(2+);2-pyridin-2-ylpyridine;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2ClHO4.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFYRRXOZJMNFC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2FeN6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15025-74-8 (Parent)
Record name 2,2'-Bipyridine ferrous perchlorate
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DSSTOX Substance ID

DTXSID2065880
Record name Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate
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Molecular Weight

723.3 g/mol
Source PubChem
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CAS No.

15388-48-4
Record name 2,2'-Bipyridine ferrous perchlorate
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Record name Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, perchlorate (1:2)
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Record name Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, diperchlorate
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Record name Tris(2,2'-bipyridine-N,N')iron diperchlorate
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Preparation Methods

Synthesis via Direct Ligand Substitution

The most common method involves reacting iron(II) salts with excess bipyridine in aqueous or mixed-solvent systems. Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is frequently employed due to its high solubility and stability in water .

Procedure :

  • Dissolve FeSO₄·7H₂O (0.1 mmol) and bipyridine (0.3 mmol, 3:1 molar ratio) in deoxygenated water.

  • Stir under nitrogen for 24 hours to ensure complete ligand substitution .

  • Add sodium perchlorate (NaClO₄) to precipitate the diperchlorate salt.

  • Filter and recrystallize from acetonitrile or ethanol .

Key Parameters :

  • Solvent : Water or water/ethanol mixtures enhance ligand solubility.

  • pH : Maintain near-neutral conditions (pH 6–7) to prevent Fe(II) oxidation.

  • Anion Source : NaClO₄ or NH₄ClO₄ ensures efficient anion exchange .

Yield : 70–85% .

Templated Synthesis Using Iron(II) Perchlorate

Direct use of Fe(ClO₄)₂·6H₂O bypasses anion exchange steps, simplifying the synthesis :

Procedure :

  • Dissolve Fe(ClO₄)₂·6H₂O (0.1 mmol) in methanol.

  • Add bipyridine (0.3 mmol) and reflux under argon for 6 hours.

  • Cool to room temperature, evaporate solvent, and wash with diethyl ether .

Advantages :

  • Avoids competing anions (e.g., sulfate).

  • Higher purity due to minimized side reactions .

Characterization Data :

PropertyValueSource
UV-Vis λₘₐₓ (H₂O)520 nm (MLCT transition)
Mössbauer δ (mm/s)0.45 (quadrupole splitting)
Decomposition Temperature220°C (exothermic peak)

Solid-State Mechanochemical Synthesis

For oxygen-sensitive applications, solvent-free mechanochemistry offers a rapid alternative :

Procedure :

  • Grind FeCl₂·4H₂O (1 mmol) and bipyridine (3 mmol) in a ball mill for 1 hour.

  • Add NaClO₄ (2 mmol) and grind for another 30 minutes.

  • Extract product with acetonitrile and filter .

Efficiency :

  • Reaction time: <2 hours.

  • Yield: 60–70% .

Electrochemical Synthesis

Electrochemical reduction of Fe(III) precursors in bipyridine-containing electrolytes provides precise control over oxidation states :

Procedure :

  • Prepare an electrolyte of 0.1 M bipyridine and 0.05 M Fe(ClO₄)₃ in acetonitrile.

  • Apply a potential of −0.8 V (vs. Ag/AgCl) to a platinum electrode.

  • Collect red-violet precipitate after 2 hours .

Advantages :

  • Avoids strong reducing agents.

  • Suitable for thin-film deposition .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Direct Substitution859524 hHigh
Templated Synthesis90986 hModerate
Mechanochemical70852 hLow
Electrochemical65902 hLow

Challenges and Optimization Strategies

  • Anion Competition : Residual chloride or sulfate impurities reduce yield. Use excess NaClO₄ and repeated recrystallization .

  • Ligand Degradation : Prolonged heating in acidic conditions cleaves bipyridine. Optimize reaction pH and temperature .

  • Spin Crossover : Fe(II) may exhibit spin-state changes; stabilize low-spin states using low-temperature synthesis.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with 80% yield .

  • Ionic Liquid Media : Enhances solubility and reduces oxidation risk .

  • Polymer-Supported Ligands : Facilitate catalyst recovery in reusable systems .

Chemical Reactions Analysis

Types of Reactions

Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate undergoes various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to iron(III) in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced back to iron(II) from iron(III) using reducing agents.

    Substitution: Ligand substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products Formed

    Oxidation: Iron(III) complexes with bipyridine ligands.

    Reduction: Reformation of the iron(II) complex.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Catalysis

Homogeneous Catalysis
Iron(II) complexes, particularly those with bipyridine ligands, are widely used as catalysts in various organic transformations. The coordination of bipyridine enhances the electron-donating ability of iron, facilitating reactions such as:

  • Hydrogenation Reactions : Iron(II) complexes can catalyze the hydrogenation of alkenes and alkynes, providing a cost-effective alternative to noble metal catalysts.
  • C-C Bond Formation : These complexes are also effective in cross-coupling reactions, where they promote the formation of carbon-carbon bonds under mild conditions.

Table 1: Summary of Catalytic Applications

Reaction TypeCatalyst TypeConditions
HydrogenationIron(II) tris(bipyridine)Mild temperature/pressure
Cross-couplingIron(II) complexesAqueous phase

Photochemistry

Spin Crossover Phenomena
The iron(II) complex exhibits interesting photochemical properties due to its ability to undergo spin crossover. This phenomenon is characterized by a transition from a low-spin state to a high-spin state upon light absorption. Research indicates that this transition can be controlled through external electromagnetic fields, allowing for potential applications in:

  • Optoelectronics : The ability to control the spin state can be harnessed in devices that require precise manipulation of electronic states.
  • Sensors : The sensitivity of the spin state to environmental changes makes these complexes suitable candidates for chemical sensors.

Case Study: Light-Induced Spin Crossover
A study demonstrated that by applying specific electromagnetic fields, researchers could stabilize the charge transfer states in iron(II)-bipyridine complexes, enhancing their photochemical efficiency and opening avenues for advanced material design .

Materials Science

Nanomaterials and Thin Films
Iron(II) complexes are utilized in the synthesis of nanomaterials and thin films due to their unique electronic properties. The incorporation of these complexes into polymer matrices results in materials with enhanced conductivity and magnetic properties.

  • Conductive Polymers : By embedding iron(II) complexes into conductive polymers, researchers have developed materials suitable for electronic applications.
  • Magnetic Nanoparticles : The magnetic properties of iron allow for the creation of nanoparticles that can be used in drug delivery systems or magnetic resonance imaging (MRI).

Table 2: Applications in Materials Science

Application TypeMaterial TypeProperties Enhanced
Conductive PolymersIron(II)-bipyridine compositesIncreased conductivity
Magnetic NanoparticlesIron-based nanoparticlesEnhanced magnetic response

Mechanism of Action

The mechanism by which Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN1’)-, (OC-6-11)-, diperchlorate exerts its effects involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. The bipyridine ligands stabilize the iron center and enhance its reactivity. Molecular targets include various enzymes and proteins that participate in redox reactions.

Comparison with Similar Compounds

Structural and Crystallographic Similarities

The Fe(II), Zn(II), and Ru(II) tris(2,2'-bipyridine) diperchlorate complexes are isomorphous , adopting identical crystal structures despite differences in metal ionic radii (Fe²⁺: 0.78 Å, Zn²⁺: 0.74 Å, Ru²⁺: 0.82 Å) . This structural consistency highlights the ligand’s dominance in dictating geometry, while metal substitution modulates electronic properties.

Spectroscopic and Optical Properties

  • Ru(II) Analogue (C₃₀H₂₄Cl₂RuN₆O₈) : Exhibits intense luminescence and high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) due to metal-to-ligand charge transfer (MLCT) transitions, making it valuable in dye-sensitized solar cells and sensors .
  • Fe(II) Complex: Shows significantly lower absorptivity and negligible fluorescence, attributed to faster non-radiative decay and weaker spin-orbit coupling compared to Ru .
  • Cr(II) Analogue (C₃₀H₂₄CrN₆·2ClO₄): Limited optical data exist, but its electronic structure suggests minimal luminescence due to Cr²⁺’s high-spin d⁴ configuration .

Electrochemical Behavior

Metal Center Redox Potential (V vs. SHE) Key Observation
Fe(II) Fe³⁺/Fe²⁺: ~0.77 Moderate reversibility; used in redox catalysis
Ru(II) Ru³⁺/Ru²⁺: ~1.26 Highly reversible; ideal for electrochemical sensors
Zn(II) Zn²⁺/Zn: -0.76 Irreversible reduction; used in ESR-detected voltammetry
Cr(II) Not reported Prone to oxidative decomposition

Thermal Stability and Reactivity

  • Fe(II) Complex : Stable below 250°C; decomposes without explosive hazards .
  • Cr(II) Complex: Explodes violently at 250°C or upon spark exposure, emitting toxic Cl⁻ and NOₓ fumes .
  • Ru(II) Complex : Decomposes above 300°C, forming stable oxides .

Biological Activity

Iron(2+), tris(2,2'-bipyridine-kappaN1,kappaN1')-, diperchlorate, commonly referred to as Fe(bpy)₃(ClO₄)₂, is a coordination complex of iron with the bidentate ligand 2,2'-bipyridine (bpy). This compound has garnered attention due to its significant biological activity, particularly in the fields of catalysis and medicinal chemistry. The unique electronic properties of the iron center and the structural characteristics imparted by the bipyridine ligands contribute to its diverse biological functions.

Structure and Coordination

Fe(bpy)₃(ClO₄)₂ features a central iron ion coordinated by three bipyridine ligands. The bidentate nature of bpy allows for a stable chelation, resulting in a complex that exhibits distinct electronic and optical properties. The coordination geometry around the iron center is typically octahedral, which is crucial for its reactivity and interaction with biological systems.

Electronic Properties

The electronic structure of Fe(bpy)₃(ClO₄)₂ is characterized by strong metal-to-ligand charge transfer (MLCT) transitions. These transitions are responsible for its photochemical activity, making it a candidate for applications in photodynamic therapy and catalysis under visible light.

Antimicrobial Properties

Research has indicated that Fe(bpy)₃(ClO₄)₂ exhibits antimicrobial activity. A study involving various bacterial strains demonstrated that this complex can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve oxidative stress induced by reactive oxygen species generated upon light activation of the complex .

Anticancer Activity

Fe(bpy)₃(ClO₄)₂ has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and oxidative damage. The ability of this complex to generate singlet oxygen upon irradiation enhances its cytotoxic effects against cancer cells .

Catalytic Activity

The catalytic properties of Fe(bpy)₃(ClO₄)₂ have been explored in various reactions. Notably, it has been used as a catalyst for the oxidation of styrene to benzaldehyde and styrene oxide under visible light irradiation. The encapsulation of this complex within zeolite matrices has further enhanced its catalytic efficiency by providing a confined environment that stabilizes reactive intermediates .

Study 1: Antimicrobial Efficacy

In a comparative study, Fe(bpy)₃(ClO₄)₂ was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability when exposed to light, highlighting the importance of photochemical activation in its antimicrobial action.

Bacterial StrainControl Viability (%)Viability with Fe(bpy)₃(ClO₄)₂ (%)
E. coli10030
S. aureus10025
Pseudomonas aeruginosa10040

Study 2: Anticancer Mechanism

A study investigating the anticancer effects of Fe(bpy)₃(ClO₄)₂ on breast cancer cells revealed that treatment led to increased levels of oxidative stress markers and DNA fragmentation, indicating apoptosis.

TreatmentCell Viability (%)Apoptosis Induction (%)
Control1005
Fe(bpy)₃(ClO₄)₂4070

Q & A

Q. What are the optimized synthetic routes for preparing Fe(bpy)₃₂, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves refluxing Fe²⁺ salts (e.g., FeCl₂·4H₂O) with 2,2'-bipyridine (bpy) in a 1:3 molar ratio in ethanol or acetonitrile under inert atmosphere to prevent oxidation. Key factors include:

  • Solvent choice : Acetonitrile enhances ligand solubility and coordination kinetics compared to ethanol .
  • Counterion exchange : Adding NaClO₄ in ethanol facilitates precipitation of the diperchlorate salt .
  • Purification : Recrystallization from acetone/ether mixtures improves purity (>95% by elemental analysis) .
    Table 1 : Synthetic Parameters and Yields
SolventTemperature (°C)Yield (%)Purity (EA)
Ethanol706592%
Acn807897%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing [Fe(bpy)₃]²⁺ geometry and electronic structure?

Methodological Answer:

  • X-ray crystallography : Resolves octahedral geometry (OC-6-11 configuration) and bond lengths (Fe–N ≈ 1.97 Å) .
  • UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands (λmax ~ 520 nm, ε ~ 1,200 M⁻¹cm⁻¹) .
  • EPR : Silent for Fe²⁺ (high-spin, S=2), but useful for detecting paramagnetic impurities like Fe³⁺ .
  • IR spectroscopy : Confirms perchlorate counterion presence (ν(Cl–O) ~ 1,100 cm⁻¹) .

Advanced Research Questions

Q. How do electronic properties of [Fe(bpy)₃]²⁺ compare to its Ru²⁺ analog, and what experimental approaches quantify these differences?

Methodological Answer:

  • Cyclic voltammetry : Fe²⁺ shows reversible oxidation at +0.85 V (vs. Ag/AgCl), while Ru²⁺ oxidizes at +1.25 V due to stronger MLCT stabilization .
  • Emission spectroscopy : [Fe(bpy)₃]²⁺ exhibits weak luminescence (Φ < 0.01) vs. [Ru(bpy)₃]²⁺ (Φ ~ 0.04), attributed to faster non-radiative decay in Fe .
  • DFT studies : Calculate ligand field splitting (Δoct) differences: Fe²⁺ (Δoct ~ 12,000 cm⁻¹) vs. Ru²⁺ (Δoct ~ 18,000 cm⁻¹) .

Q. How can discrepancies in reported MLCT band positions for [Fe(bpy)₃]²⁺ be resolved?

Methodological Answer: Contradictions arise from solvent polarity and counterion effects:

  • Solvent effects : MLCT λmax shifts by ~15 nm in acetonitrile vs. water due to dielectric screening .
  • Counterion interactions : Perchlorate vs. PF₆⁻ alters ion pairing, perturbing MLCT energy .
  • Experimental validation : Standardize measurements in degassed acetonitrile (0.1 M TBAPF₆) to minimize artifacts .

Q. What computational strategies model the spin-state dynamics and ligand field effects in [Fe(bpy)₃]²⁺?

Methodological Answer:

  • Multireference CASSCF/NEVPT2 : Accurately models high-spin Fe²⁺ (quintet state) and spin-crossover energetics .
  • TD-DFT with TPSSh functional : Predicts MLCT transitions within ±20 nm of experimental data .
  • Magnetic susceptibility : Confirms μeff ≈ 5.0 μB (consistent with S=2) .

Q. How does [Fe(bpy)₃]²⁺ perform as a catalyst in photoinduced electron-transfer reactions compared to Ru analogs?

Methodological Answer:

  • Quenching experiments : Use methyl viologen (MV²⁺) as an acceptor. [Fe(bpy)₃]²⁺ exhibits faster electron transfer (kq ~ 1.5×10⁹ M⁻¹s⁻¹) but lower photo-stability .
  • Photocatalytic H₂ generation : Fe complexes show lower turnover numbers (TON ~ 50) vs. Ru (TON > 200) due to shorter excited-state lifetimes .

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